molecular formula C18H32O4 B1442557 9-Hydroxy-12-oxooctadec-10-enoic acid CAS No. 28979-47-7

9-Hydroxy-12-oxooctadec-10-enoic acid

Número de catálogo: B1442557
Número CAS: 28979-47-7
Peso molecular: 312.4 g/mol
Clave InChI: YTQIAEGEKPKZHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Hydroxy-12-oxooctadec-10-enoic acid is a hydroxylated and ketone-containing oxylipin with an 18-carbon backbone. Its structure features a hydroxyl group at position C9, a ketone (oxo) group at C12, and a double bond at C10 (E-configuration inferred from similar compounds). Its structural complexity places it within a broader class of oxidized fatty acids, which often mediate inflammatory, antimicrobial, or metabolic responses in biological systems .

Propiedades

Número CAS

28979-47-7

Fórmula molecular

C18H32O4

Peso molecular

312.4 g/mol

Nombre IUPAC

9-hydroxy-12-oxooctadec-10-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h14-15,17,20H,2-13H2,1H3,(H,21,22)

Clave InChI

YTQIAEGEKPKZHB-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C=CC(CCCCCCCC(=O)O)O

SMILES canónico

CCCCCCC(=O)C=CC(CCCCCCCC(=O)O)O

Origen del producto

United States

Comparación Con Compuestos Similares

(E)-9-Oxooctadec-10-en-12-ynoic Acid

  • Structure : Oxo group at C9, triple bond (yne) at C12, and double bond at C10.
  • Activity : Demonstrates antidiabetic effects by activating the PI3K pathway, enhancing insulin-stimulated glucose uptake in L6 myotubes (EC50 values of derivatives range from 7.00 to 16.14 μM) .
  • Key Difference : The triple bond at C12 and oxo at C9 (vs. hydroxy at C9 in the target compound) likely enhance metabolic stability and alter binding affinity to PI3K.

(12Z)-10-Hydroxyoctadecenoic Acid

  • Structure : Hydroxy group at C10 and a cis double bond at C12.
  • Activity: Not explicitly documented, but positional isomers of hydroxyoctadecenoic acids are known to influence membrane fluidity and prostaglandin biosynthesis .
  • Key Difference : The shifted hydroxyl (C10 vs. C9) and double bond position (C12 vs. C10) may reduce cross-reactivity with enzymes like lipoxygenases.

12,13-Epoxy-9-hydroxy-10-octadecenoate

  • Structure : Epoxy bridge between C12–C13, hydroxy at C9, and double bond at C10.
  • Activity : Involved in plant defense mechanisms, such as jasmonate signaling during pathogen interactions .

Chain Length and Functional Group Positioning

9-Oxodec-2-enoic Acid

  • Structure : Shorter 10-carbon chain with oxo at C9 and double bond at C2.
  • Activity: Limited data, but shorter chains may reduce hydrophobic interactions critical for membrane-associated signaling .
  • Key Difference : Reduced chain length likely diminishes lipid bilayer integration compared to 18-carbon analogs.

9,12,13-Trihydroxyoctadec-10-enoic Acid

  • Structure : Three hydroxyl groups at C9, C12, and C13.
  • Activity : Polyhydroxylated fatty acids often exhibit antioxidant or anti-inflammatory properties, though specific data are unavailable .

Structural-Activity Relationship (SAR) Insights

  • Hydroxy vs. Oxo Groups: Hydroxy groups (e.g., at C9 in the target compound) may participate in hydrogen bonding with receptors, while oxo groups (e.g., in (E)-9-oxooctadec-10-en-12-ynoic acid) could enhance electrophilicity or metabolic stability .
  • Double Bond Position: The C10 double bond in the target compound vs. C12 in (12Z)-10-hydroxyoctadecenoic acid may influence alignment with active sites of cytochrome P450 or cyclooxygenase enzymes .
  • Chain Modifications: Amidation of the carboxylic acid group (as in derivatives of (E)-9-oxooctadec-10-en-12-ynoic acid) improves bioavailability but reduces inherent acidity, highlighting the importance of the carboxylate moiety in target engagement .

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 9-Hydroxy-12-oxooctadec-10-enoic acid?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation and purity assessment. For example, reversed-phase HPLC with UV detection can resolve isomers, while 1^1H and 13^13C NMR confirm functional groups and stereochemistry . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns, as demonstrated in studies of analogous oxo-fatty acids .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Store the compound in a freezer (-20°C) in solution (e.g., ethanol or DMSO) to prevent degradation. Use airtight, light-resistant containers to minimize oxidation. Purity >98% is recommended for reproducible experimental outcomes, as emphasized in safety data sheets .

Q. How can researchers mitigate hazards when handling this compound?

Follow OSHA and EU CLP guidelines: wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for weighing or solubilizing the compound. In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Focus on site-specific modifications, such as converting the carboxylic acid group to amides or esters, to improve metabolic stability. For example, replacing the hydroxyl group at C9 with bulkier substituents may enhance binding affinity to target proteins. Use in vitro assays (e.g., glucose uptake in L6 myotubes) to evaluate EC50 values and prioritize derivatives .

Q. What molecular docking strategies are effective for studying interactions between this compound and enzymes like PI3K?

Employ software such as AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Optimize docking parameters using the crystal structure of PI3K (PDB ID: 1E7U). Analyze hydrogen bonding, hydrophobic contacts, and binding energy (ΔG) to identify key residues (e.g., Lys802, Tyr867) critical for activity .

Q. How should researchers address discrepancies in spectral data during structural characterization?

Cross-validate NMR and MS results with reference standards (e.g., CAS 54232-58-5) and databases like PubChem or HMDB. For ambiguous stereochemistry, use chiral chromatography or compare experimental optical rotation values with literature data .

Q. What in vitro models are suitable for evaluating the antidiabetic potential of this compound?

Utilize insulin-resistant L6 myotubes or 3T3-L1 adipocytes to measure glucose uptake via 3^3H-2-deoxyglucose incorporation. Pair these assays with Western blotting to quantify PI3K/Akt pathway activation. Normalize data to positive controls like metformin or rosiglitazone .

Q. How can oxidative degradation of this compound be monitored during long-term studies?

Implement accelerated stability testing under varying pH and temperature conditions. Use LC-MS to track degradation products (e.g., epoxy or hydroxylated derivatives). Antioxidants like BHT (0.01% w/v) can be added to formulations to enhance stability .

Methodological Considerations

  • Data Contradiction Analysis : If conflicting bioactivity results arise (e.g., in PI3K activation vs. anti-inflammatory effects), validate assay conditions (e.g., cell passage number, serum-free media) and confirm compound purity via orthogonal methods (HPLC + NMR) .
  • Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) to resolve (E/Z) isomers, as stereochemistry significantly impacts biological activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.